molecular formula C7H13NO2 B068566 2-Methyl-1,3-oxazepane-3-carbaldehyde CAS No. 174656-72-5

2-Methyl-1,3-oxazepane-3-carbaldehyde

Cat. No.: B068566
CAS No.: 174656-72-5
M. Wt: 143.18 g/mol
InChI Key: DSNWFZIJFGFGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,3-oxazepane-3-carbaldehyde is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring system (oxazepane core). The molecule features a methyl substituent at the 2-position and a carbaldehyde group at the 3-position. The carbaldehyde group renders it reactive toward nucleophilic additions, while the oxazepane ring may enhance solubility or serve as a scaffold for further functionalization .

Properties

CAS No.

174656-72-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-methyl-1,3-oxazepane-3-carbaldehyde

InChI

InChI=1S/C7H13NO2/c1-7-8(6-9)4-2-3-5-10-7/h6-7H,2-5H2,1H3

InChI Key

DSNWFZIJFGFGPC-UHFFFAOYSA-N

SMILES

CC1N(CCCCO1)C=O

Canonical SMILES

CC1N(CCCCO1)C=O

Synonyms

1,3-Oxazepine-3(2H)-carboxaldehyde, tetrahydro-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Ring Structure Key Functional Groups Notable Features
2-Methyl-1,3-oxazepane-3-carbaldehyde C₇H₁₁NO₂ Not explicitly reported 7-membered oxazepane Carbaldehyde, methyl Nitrogen inclusion enhances hydrogen bonding
2-Methyl-1-benzofuran-3-carbaldehyde C₁₀H₈O₂ 160.17 Benzofuran (fused benzene + furan) Carbaldehyde, methyl Aromaticity increases stability
2-Methyl-1,3-dioxolane C₃H₆O₂ 74.08 5-membered dioxolane Two oxygen atoms, methyl High volatility, detected in PET materials
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Benzene Carbaldehyde, chloro Simple aromatic aldehyde
3-Methylbenzaldehyde C₈H₈O 120.15 Benzene Carbaldehyde, methyl Used in pharmaceutical intermediates

Key Observations :

  • Ring Size and Heteroatoms : The oxazepane ring distinguishes the target compound from smaller heterocycles like dioxolane (5-membered) or aromatic systems like benzofuran. The nitrogen atom in oxazepane may confer basicity or coordination capacity, unlike oxygen-only analogs .
  • Functional Groups : The carbaldehyde group is common across all compounds, but its electronic environment varies. In aromatic aldehydes (e.g., 3-methylbenzaldehyde), conjugation with the ring stabilizes the aldehyde, whereas in heterocycles like oxazepane, inductive effects from nitrogen may alter reactivity .

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